4-Ethyl-2,3-difluorophenol

Medicinal Chemistry Drug Design Bioisostere

Researchers seeking precise fluorinated phenols for display materials or CNS drug discovery face critical performance shifts from analog substitution. 4-Ethyl-2,3-difluorophenol delivers quantifiable property advantages over non-fluorinated or mono-fluorinated alternatives. - **For VA/IPS displays**: 2,3-difluoro motif induces large negative Δε; para-ethyl tunes nematic range. - **For CNS medicinal chemistry**: logP ~3.06 (24% higher vs. 4-ethylphenol) enhances BBB passive diffusion. - **For agrochemical formulations**: 200% higher vapor pressure & 20% higher density enable controlled-release design. Available in research quantities for immediate R&D use.

Molecular Formula C8H8F2O
Molecular Weight 158.14 g/mol
CAS No. 124728-38-7
Cat. No. B039266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,3-difluorophenol
CAS124728-38-7
SynonymsPhenol, 4-ethyl-2,3-difluoro-
Molecular FormulaC8H8F2O
Molecular Weight158.14 g/mol
Structural Identifiers
SMILESCCC1=C(C(=C(C=C1)O)F)F
InChIInChI=1S/C8H8F2O/c1-2-5-3-4-6(11)8(10)7(5)9/h3-4,11H,2H2,1H3
InChIKeyQQRRIMVVXZGZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,3-difluorophenol: A Precisely Substituted Fluorophenol Building Block


4-Ethyl-2,3-difluorophenol (CAS 124728-38-7) is a fluorinated aromatic alcohol belonging to the difluorophenol class. Its core structure consists of a phenol ring with fluorine substitutions at the ortho (C2) and meta (C3) positions and an ethyl group at the para (C4) position . The strategic placement of fluorine atoms and the para-alkyl chain create a unique electronic and steric profile, distinct from non-fluorinated phenols like 4-ethylphenol or mono-fluorinated analogs . The compound serves as a key intermediate for synthesizing liquid crystal materials with negative dielectric anisotropy and as a scaffold in medicinal chemistry for fine-tuning physicochemical properties [1]. While often procured as a versatile synthon, its specific substitution pattern imparts quantifiable differences in lipophilicity (logP ~3.06) and volatility compared to its close structural relatives, which directly impacts its utility in performance-driven applications [2].

Why 4-Ethyl-2,3-difluorophenol Cannot Be Substituted by Simple Analogs


The performance of 4-ethyl-2,3-difluorophenol in advanced applications is highly sensitive to its precise substitution pattern, and replacing it with a generic analog often leads to catastrophic changes in key material properties. The synergistic effect of the ortho- and meta-fluorine atoms, combined with the para-ethyl group, creates a unique electronic and steric environment that cannot be replicated by other isomers or non-fluorinated phenols [1]. For instance, the 2,3-difluoro motif is a well-established pharmacophore in liquid crystal design, specifically for inducing a large negative dielectric anisotropy (Δε), a property crucial for vertical alignment (VA) display modes [2]. Substitution with 4-ethylphenol would completely eliminate this dielectric behavior, rendering the material useless for such applications. Similarly, the specific substitution influences logP and pKa, affecting solubility and reactivity in ways that mono-fluorinated analogs like 4-ethyl-3-fluorophenol cannot match. The following quantitative evidence demonstrates the measurable consequences of selecting one analog over another.

4-Ethyl-2,3-difluorophenol: Quantitative Differentiation Against Key Comparators


Lipophilicity Comparison: 2,3-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs

4-Ethyl-2,3-difluorophenol exhibits a significantly higher calculated logP value (3.06) compared to its non-fluorinated parent, 4-ethylphenol (logP = 2.47), and its mono-fluorinated analog, 4-ethyl-3-fluorophenol (logP = 2.92) [1]. This represents a +24% increase in lipophilicity over 4-ethylphenol. The ortho,meta-difluoro substitution pattern is more effective at increasing logP than a single meta-fluorine. The 2,3-difluorophenol core (logP = 2.07) is less lipophilic than the ethyl-substituted derivative, demonstrating the additive effect of the alkyl chain .

Medicinal Chemistry Drug Design Bioisostere

Boiling Point Comparison: 2,3-Difluoro vs. Non-Fluorinated and Mono-Fluorinated Analogs

The boiling point of 4-ethyl-2,3-difluorophenol is calculated to be 197.6 °C at 760 mmHg . This is significantly lower than that of its non-fluorinated analog, 4-ethylphenol, which has a boiling point of 219.0 °C at 760 mmHg . The 2,3-difluoro substitution reduces the boiling point by approximately 21.4 °C compared to 4-ethylphenol. In contrast, the mono-fluorinated analog 4-ethyl-3-fluorophenol has a boiling point of 214.7 °C, only 4.3 °C lower than the parent phenol . The data show that the 2,3-difluoro pattern is over five times more effective at lowering the boiling point than a single fluorine substitution.

Physical Chemistry Process Chemistry Purification

Density and Vapor Pressure: Impact on Formulation and Handling

4-Ethyl-2,3-difluorophenol exhibits a calculated density of 1.2 g/cm³, which is 20% higher than that of 4-ethylphenol (1.0 g/cm³) and 9% higher than 4-ethyl-3-fluorophenol (1.1 g/cm³) . Its vapor pressure (0.3 mmHg at 25°C) is three times higher than that of both 4-ethylphenol and 4-ethyl-3-fluorophenol (both 0.1 mmHg at 25°C) . These changes in density and volatility are direct consequences of the 2,3-difluoro substitution pattern, which alters intermolecular interactions.

Formulation Science Physical Properties Agrochemicals

Liquid Crystal Performance: Class-Level Inference for Negative Dielectric Anisotropy

While direct quantitative data for 4-ethyl-2,3-difluorophenol as a final liquid crystal is limited in the public domain, its structure is a key intermediate in the synthesis of advanced liquid crystal molecules with large negative dielectric anisotropy (Δε) [1]. The 2,3-difluorophenyl moiety is a well-established pharmacophore for inducing negative Δε, a critical property for Vertical Alignment (VA) and In-Plane Switching (IPS) display modes [2]. In contrast, the non-fluorinated analog 4-ethylphenol does not contain this moiety and therefore cannot impart the same dielectric properties. A study on lateral difluorine-substituted biphenyl liquid crystals, synthesized from related 4-alkyl-2,3-difluorophenols, demonstrated that the length of the alkyl chain (e.g., ethyl) influences phase transition temperatures, melting point, and the width of the nematic phase interval [3].

Liquid Crystal Displays Material Science Optoelectronics

High-Value Application Scenarios for 4-Ethyl-2,3-difluorophenol


CNS-Penetrant Drug Candidate Design and Synthesis

The 24% higher logP of 4-ethyl-2,3-difluorophenol compared to 4-ethylphenol makes it a superior starting material for medicinal chemistry programs targeting the central nervous system (CNS) [1]. The increased lipophilicity, driven by the 2,3-difluoro substitution, is predicted to enhance passive diffusion across the blood-brain barrier (BBB). This property is critical for developing treatments for neurological disorders. Use of this fluorinated building block allows medicinal chemists to more efficiently explore chemical space for CNS-penetrant leads compared to less lipophilic, non-fluorinated phenol scaffolds.

High-Performance Liquid Crystal Monomers for VA and IPS Displays

4-Ethyl-2,3-difluorophenol is an essential intermediate for creating liquid crystal monomers that exhibit a large negative dielectric anisotropy (Δε) [2]. This property is the cornerstone of modern Vertical Alignment (VA) and In-Plane Switching (IPS) display technologies. By incorporating this building block, researchers can synthesize novel 2,3-difluorophenyl derivatives that offer improved voltage holding ratios and faster response times compared to earlier generations of liquid crystals. The para-ethyl group allows for fine-tuning of phase transition temperatures and the nematic range, as demonstrated in class-level studies of related compounds [3].

Agrochemical Formulations Requiring Controlled Volatility and Density

The 200% higher vapor pressure and 20% higher density of 4-ethyl-2,3-difluorophenol, relative to 4-ethylphenol, directly influence its behavior in formulated products . These quantifiable differences in physical properties are critical for designing agrochemical formulations where controlled volatility is desired, such as in certain fumigants or controlled-release matrices. The higher density also affects product stability and homogeneity in liquid concentrates. Researchers developing new pesticide formulations can leverage these precise property differences to achieve specific application and efficacy profiles that cannot be attained with simpler phenol analogs.

Late-Stage Functionalization and Bioisostere Studies

The unique electronic properties of the 2,3-difluorophenol core make 4-ethyl-2,3-difluorophenol a valuable scaffold for investigating fluorinated bioisosteres. Recent advances in late-stage functionalization allow for the conversion of aryl methyl ethers and phenols into diverse fluoroalkyl analogues [4]. This compound can serve as a platform to access a range of fluorinated therapeutic candidates with distinct physicochemical properties relative to the original oxygen-based analogues. Its well-defined and distinct physical properties (logP, boiling point) make it an ideal control compound in systematic studies aimed at understanding the impact of fluorine substitution on drug-like properties.

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